molecular formula C13H20O B1235874 alpha-Damascone CAS No. 24720-09-0

alpha-Damascone

Cat. No.: B1235874
CAS No.: 24720-09-0
M. Wt: 192.3 g/mol
InChI Key: CRIGTVCBMUKRSL-FNORWQNLSA-N
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Description

Alpha-Damascone: is an organic compound with the chemical formula C13H20O . It is a colorless to pale yellow liquid known for its strong, pleasant fragrance, which is often described as fruity and floral. This compound is widely used in the fragrance industry, particularly in perfumes, soaps, and cosmetics, due to its distinctive scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Damascone can be synthesized from alpha-ionone through a series of chemical reactions. One common synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale production. The reaction conditions are carefully controlled to maximize yield and purity. Solvents such as water, cyclohexane, and ethanol are commonly used, and they can be recycled to minimize waste .

Chemical Reactions Analysis

Types of Reactions: Alpha-Damascone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols or acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-Damascone has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Damascone involves its interaction with olfactory receptors in the nasal cavity, which triggers a signal transduction pathway leading to the perception of its characteristic scent. In plants, this compound is involved in the biosynthesis of carotenoids and other related compounds. It acts as an intermediate in the degradation of carotenoids, contributing to the formation of various aroma compounds .

Comparison with Similar Compounds

Alpha-Damascone is part of a family of compounds known as damascones and damascenones, which are structurally related and share similar fragrance properties. Some similar compounds include:

    Beta-Damascone: More fruity and sweet compared to this compound.

    Gamma-Damascone: Has a more intense and earthy scent.

    Beta-Damascenone: Known for its strong floral and fruity aroma.

Uniqueness: this compound is unique due to its balanced fruity and floral scent, making it highly desirable in the fragrance industry. It is more powerful and earthy compared to beta-Damascone, which is sweeter and more fruity .

Properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7-8,12H,6,9H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIGTVCBMUKRSL-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1C(=CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1C(=CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051912
Record name (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid with a fruity floral odour, Colourless to pale yellow liquid; Warm balsamic aroma
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name trans-alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

1 ml in 10 ml 95% alcohol (in ethanol), Practically insoluble to insoluble, Soluble (in ethanol)
Record name alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name trans-alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.928-0.938, 0.937-0.943
Record name alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name trans-alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

24720-09-0, 43052-87-5, 23726-94-5
Record name (±)-α-Damascone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24720-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Damascone, (E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)-
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Record name (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Record name (E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (Z)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
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Record name .ALPHA.-DAMASCONE, (E)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Damascone
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